Cas no 872361-89-2 (2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE)

2-(2-Fluoro-phenyl)-N-hydroxy-acetamidine is a fluorinated acetamidine derivative characterized by the presence of a hydroxylamine group and a 2-fluorophenyl substituent. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The fluorine atom enhances its metabolic stability and lipophilicity, which may improve bioavailability in drug design applications. The N-hydroxy-acetamidine moiety serves as a key functional group, enabling its use in chelation or as a precursor for heterocyclic compounds. Its structural features make it suitable for research in medicinal chemistry, where it can be utilized to explore enzyme inhibition or metal-binding properties. The compound's purity and well-defined structure ensure reproducibility in synthetic pathways.
2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE structure
872361-89-2 structure
Product Name:2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE
CAS No:872361-89-2
MF:C8H9FN2O
MW:168.168265104294
CID:992385
PubChem ID:24688411
Update Time:2025-07-02

2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE Chemical and Physical Properties

Names and Identifiers

    • 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE
    • 2-(2-fluorophenyl)-N-hydroxyacetamidine
    • BENZENEETHANIMIDAMIDE,2-FLUORO-N-HYDROXY-
    • 872361-89-2
    • 2-(2-fluorophenyl)-N-hydroxyacetimidamide
    • 1312766-58-7
    • SCHEMBL9282256
    • CS-0247630
    • SCHEMBL103209
    • EN300-370657
    • 2-(2-fluorophenyl)-N'-hydroxyethanimidamide
    • AKOS000158871
    • (Z)-2-(2-FLUOROPHENYL)-N'-HYDROXYETHANIMIDAMIDE
    • RBOFWRSUZSOXOE-UHFFFAOYSA-N
    • DB-345988
    • MDL: MFCD07776511
    • Inchi: 1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
    • InChI Key: RBOFWRSUZSOXOE-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C/C(=N/O)/N

Computed Properties

  • Exact Mass: 168.06989108g/mol
  • Monoisotopic Mass: 168.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.6Ų

2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE Pricemore >>

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Additional information on 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE

Professional Introduction to Compound with CAS No. 872361-89-2 and Product Name: 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE

The compound with the CAS number 872361-89-2 and the product name 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluorophenyl group and an N-hydroxyacetamide moiety makes it a promising candidate for further exploration, particularly in the synthesis of bioactive molecules.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorophenyl substituent in this molecule enhances its metabolic stability and binding affinity, which are critical factors in drug design. Studies have shown that fluorine atoms can modulate the electronic properties of organic molecules, leading to improved pharmacokinetic profiles. This characteristic makes 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE a valuable scaffold for developing novel therapeutic agents.

The N-hydroxyacetamide group is another key feature that contributes to the compound's versatility. Hydroxyacetamide derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of this moiety into the molecular structure of 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE suggests potential applications in addressing various diseases. Current research is exploring its efficacy in inhibiting specific enzymatic targets, which could lead to the development of new treatments for chronic illnesses.

In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds remain a focal point. The structure of 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE aligns well with this trend, as heterocycles are widely recognized for their role in medicinal chemistry. The compound's framework allows for modifications at multiple positions, enabling chemists to fine-tune its properties for specific therapeutic purposes. This flexibility is particularly advantageous in designing molecules that can interact selectively with biological targets.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of such compounds. Molecular modeling techniques have been employed to predict the interactions between 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE and biological receptors. These studies have provided insights into how structural modifications can enhance binding affinity and reduce side effects. Such computational approaches are integral to modern drug development pipelines, streamlining the process from discovery to clinical trials.

The pharmacological potential of 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE has not gone unnoticed by academic and industrial researchers. Several groups have reported preliminary findings on its biological activity, suggesting that it may exhibit potent effects against various disease states. For instance, preclinical studies have indicated that derivatives of this compound could be effective in modulating inflammatory pathways, which could have implications for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the environmental stability of fluorinated compounds is an area of growing interest. The fluorophenyl group in 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE contributes to its resistance against degradation under physiological conditions, ensuring prolonged activity within the body. This characteristic is particularly desirable for drugs that require sustained release or prolonged half-life. Research is ongoing to fully characterize these properties and translate them into clinical benefits.

The synthesis of 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The process typically involves multi-step reactions, including functional group interconversions and protective group strategies, to achieve the desired product with high purity. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are essential for transitioning from laboratory-scale research to industrial manufacturing.

As our understanding of molecular interactions deepens, so does our ability to design compounds with tailored properties. The combination of computational tools, synthetic chemistry expertise, and biological testing has created an unprecedented era in drug discovery. Compounds like 2-(2-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE exemplify this progress, offering a glimpse into the future of therapeutic innovation.

In conclusion, 872361-89-2 and its corresponding product name represent a significant contribution to pharmaceutical chemistry. The unique structural features of this compound make it a versatile tool for developing new drugs targeting various diseases. With ongoing research exploring its biological activities and synthetic possibilities, it is poised to play a crucial role in advancing medical treatments.

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